Cas no 637746-60-2 (3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate)
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Chemical and Physical Properties
Names and Identifiers
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- [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-chlorobutanoate
- 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
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- Inchi: 1S/C20H14ClNO4S/c21-9-3-6-18(23)26-12-7-8-13-16(10-12)25-11-14(19(13)24)20-22-15-4-1-2-5-17(15)27-20/h1-2,4-5,7-8,10-11H,3,6,9H2
- InChI Key: FITXLJCONWMQCQ-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C2C(=C1)OC=C(C1=NC3=CC=CC=C3S1)C2=O)(=O)CCCCl
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0470-2μmol |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 2μmol |
$57.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-5μmol |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 5μmol |
$63.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-10μmol |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 10μmol |
$69.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-20μmol |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 20μmol |
$79.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-1mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 1mg |
$54.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-2mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 2mg |
$59.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-3mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 3mg |
$63.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-4mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 4mg |
$66.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-5mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 5mg |
$69.0 | 2023-07-31 | |
| Life Chemicals | F3139-0470-10mg |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate |
637746-60-2 | 90%+ | 10mg |
$79.0 | 2023-07-31 |
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
Compound CAS No 637746-60-2: 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
The compound with CAS No 637746-60-2, commonly referred to as 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a chromenone ring system. The presence of these functional groups makes it a promising candidate for various applications in drug discovery, material synthesis, and catalysis.
Recent studies have highlighted the potential of this compound as a versatile building block in organic synthesis. Researchers have demonstrated its ability to participate in a wide range of chemical reactions, including nucleophilic aromatic substitution and Michael addition reactions. These reactions are pivotal in constructing complex molecular architectures, making this compound an invaluable tool for chemists aiming to design novel bioactive molecules.
One of the most intriguing aspects of this compound is its photophysical properties. The benzothiazole moiety contributes to its strong absorption in the ultraviolet region, while the chromenone ring enhances its fluorescence emission. This dual functionality has led to its exploration as a potential candidate for use in optoelectronic devices and sensors. For instance, recent research has shown that this compound can be incorporated into light-emitting diodes (LEDs) to improve their efficiency and stability.
In terms of biological applications, this compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have indicated that it exhibits selective inhibition against specific kinases, suggesting its potential as a lead compound for drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent coupling with the chromenone moiety. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies.
From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial assessments suggest that it is relatively stable under ambient conditions and does not pose significant risks to aquatic ecosystems. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, CAS No 637746-60-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features, coupled with its favorable chemical and photophysical properties, make it a valuable asset in contemporary research and development efforts. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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